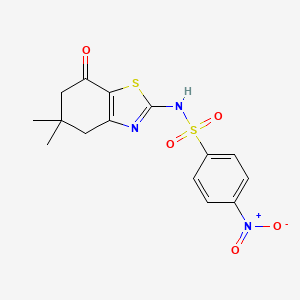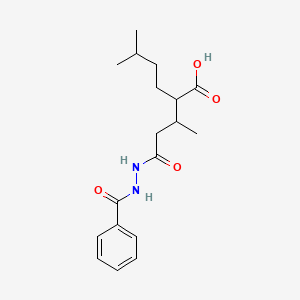![molecular formula C17H14N2O4 B15029945 (3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15029945.png)
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of oxime esters This compound is characterized by its unique structure, which includes an indole core, a methoxyphenyl group, and an oxime ester functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.
Oxime Ester Formation: The oxime ester functionality is introduced by reacting the indole derivative with hydroxylamine to form the oxime, followed by esterification with 4-methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z)-3-({[(4-chlorophenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-({[(4-nitrophenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C17H14N2O4 |
|---|---|
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino] 4-methoxybenzoate |
InChI |
InChI=1S/C17H14N2O4/c1-19-14-6-4-3-5-13(14)15(16(19)20)18-23-17(21)11-7-9-12(22-2)10-8-11/h3-10H,1-2H3/b18-15- |
InChI-Schlüssel |
XJRUNEHKLCXGFD-SDXDJHTJSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2/C(=N/OC(=O)C3=CC=C(C=C3)OC)/C1=O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=C(C=C3)OC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B15029874.png)
![4,4'-({3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B15029880.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide](/img/structure/B15029890.png)
![3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanenitrile](/img/structure/B15029891.png)
![methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15029893.png)

![3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15029913.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15029920.png)
![2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B15029921.png)
![1-(4-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15029922.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B15029937.png)

![4-{(Z)-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15029955.png)
